Product packaging for (2-Iodophenyl)methanamine(Cat. No.:CAS No. 39959-51-8)

(2-Iodophenyl)methanamine

Cat. No.: B151185
CAS No.: 39959-51-8
M. Wt: 233.05 g/mol
InChI Key: RHQNNLRITZIWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2-Iodophenyl)methanamine is a useful research compound. Its molecular formula is C7H8IN and its molecular weight is 233.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8IN B151185 (2-Iodophenyl)methanamine CAS No. 39959-51-8

Properties

IUPAC Name

(2-iodophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQNNLRITZIWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388489
Record name (2-iodophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39959-51-8
Record name 2-Iodobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39959-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-iodophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Significance As a Versatile Synthetic Precursor for Complex Molecular Architectures

The dual functionality of (2-Iodophenyl)methanamine, possessing both a nucleophilic amine and a readily transformable carbon-iodine bond, makes it an ideal starting material for the synthesis of a wide range of heterocyclic compounds. The ortho-disposed nature of these groups is particularly advantageous for intramolecular cyclization reactions, providing efficient routes to fused ring systems that form the core of many biologically active molecules and advanced materials.

The presence of the iodine atom, a versatile handle for transition metal-catalyzed cross-coupling reactions, allows for the introduction of various carbon and heteroatom substituents. This feature, combined with the reactivity of the aminomethyl group, opens up a vast chemical space for the generation of molecular diversity.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₈IN
Molecular Weight 233.05 g/mol researchgate.net
IUPAC Name This compound researchgate.net
CAS Number 39959-51-8 researchgate.net
Synonyms 2-Iodobenzylamine, o-Iodobenzylamine researchgate.net
Appearance Colorless oil
Boiling Point Not explicitly available
Melting Point Not explicitly available
Density Not explicitly available

Synthetic Methodologies Employing 2 Iodophenyl Methanamine As a Key Building Block

Construction of Nitrogen-Containing Heterocyclic Scaffolds

The primary application of (2-Iodophenyl)methanamine in synthetic chemistry is as a precursor for nitrogen-containing heterocycles. The interplay between the nucleophilic amine and the electrophilic aryl iodide site is central to these transformations.

Quinazolines are a prominent class of nitrogen-containing heterocycles found in numerous biologically active compounds. This compound and its halo-analogues serve as key starting materials for their assembly through elegant copper-catalyzed protocols.

The synthesis of quinazolines from (2-halophenyl)methanamines often proceeds through a sequence initiated by a copper-catalyzed coupling reaction. In a typical protocol, a (2-halophenyl)methanamine, such as the bromo-analogue, is reacted with an amide in the presence of a copper(I) catalyst, like copper(I) iodide (CuI), and a base such as potassium carbonate (K₂CO₃). frontiersin.org This process, related to the classic Ullmann condensation, first involves the formation of an intermediate through intermolecular C-N bond formation between the aryl halide and the amide. frontiersin.org

This is followed by an intramolecular condensation between the newly introduced nitrogen and the benzylic amine moiety (or a derivative formed in situ), which, after cyclization and subsequent oxidation (often by air), yields the aromatic quinazoline (B50416) ring system. frontiersin.org While many reported procedures utilize (2-bromophenyl)methanamine, the corresponding iodo-compound, this compound, is an excellent substrate for these reactions, often exhibiting higher reactivity due to the weaker carbon-iodine bond, which can lead to milder reaction conditions or improved yields.

More advanced and efficient strategies involve one-pot cascade (or domino) reactions. These processes combine multiple bond-forming events in a single operation without isolating intermediates, offering significant advantages in terms of atom economy and operational simplicity.

A notable example is the copper-catalyzed domino reaction between 1-(2-halophenyl)methanamines and amidines or imidates for the synthesis of 2-substituted quinazolines. mdpi.com In this pathway, the reaction is initiated by a copper-catalyzed C-N coupling, which is immediately followed by an intramolecular cyclization and dehydration/oxidation to furnish the final quinazoline product. frontiersin.orgmdpi.com For instance, Omar et al. developed a CuI-catalyzed tandem reaction using 1-(2-bromophenyl)methanamines and amidines with potassium phosphate (B84403) (K₃PO₄) as the base and oxygen as the oxidant. mdpi.com This methodology provides a direct route to quinazolines that are functionalized at the 2-position, with the substituent originating from the amidine component. This cascade approach is highly effective for creating a library of diverse quinazoline derivatives from simple precursors.

Benzo-fused thiacycles, such as benzothiazines, are another important class of heterocycles. The synthesis of these structures often relies on the formation of both a C–S and a C–N bond.

While this compound is a logical precursor for benzo-fused thiacycles, its specific application in direct, one-pot copper-catalyzed C–S coupling and cyclization reactions is not widely documented in the surveyed chemical literature. However, the general principles for such transformations are well-established using analogous starting materials. For example, the synthesis of 4H-benzo[d] mdpi.comrsc.orgthiazin-2-yl phosphonates has been achieved through a copper(II)-catalyzed tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites, a process that involves the formation of C-P and C-S bonds. nih.gov This illustrates the utility of copper catalysis in constructing the benzothiazine core, albeit from a different precursor. A plausible, though not explicitly reported, route could involve an initial copper-catalyzed C–S coupling of this compound with a sulfur source, followed by an intramolecular cyclization to form the thiacycle.

The one-pot synthesis of specific isomers like 3,4-dihydro-2H-benzo[e] mdpi.comrsc.orgthiazines from this compound is not prominently described. Synthetic routes to related benzo mdpi.comnih.govthiazin-3(4H)-one structures have been developed via one-pot tandem reactions that proceed through a Smiles rearrangement, starting from different materials. nih.gov These examples highlight that multi-step, one-pot procedures are viable for accessing complex thiacycles, suggesting that the development of a similar process starting from this compound may be feasible but remains an area for future research.

Elaboration to Pyrrolo[1,2-b]isoquinolin-5(1H)-one Frameworks

The pyrrolo[1,2-b]isoquinolin-5(1H)-one core is a significant structural motif found in various biologically active compounds, including topoisomerase I inhibitors with potential as anticancer agents. researchgate.net

A sophisticated strategy for the assembly of the 2,3-dihydropyrrolo[1,2-b]isoquinolin-5(1H)-one scaffold involves a Brønsted acid-catalyzed transannular amidohalogenation of a benzo-fused nine-membered enelactam. researchgate.netresearchgate.netacs.orgacs.org While this method does not directly utilize this compound, the requisite nine-membered lactam precursor can be conceptually derived from it through a multi-step sequence.

The key transformation involves treating the enelactam with a halogenating agent, such as N-iodosuccinimide (NIS), in the presence of a Brønsted acid like trifluoroacetic acid (TFA). This initiates a transannular cyclization, where the amide nitrogen attacks the activated endocyclic double bond, forming the C10a–N bond and constructing the tricyclic core in good yield. researchgate.netacs.org The reaction proceeds through a proposed halo-amidation followed by an elimination step. researchgate.net This methodology is robust, tolerating a range of substituents on the aromatic ring of the enelactam precursor. researchgate.net

A plausible, though not explicitly documented, pathway to the necessary nine-membered enelactam from this compound could involve an initial acylation with a functionalized acyl chloride, followed by subsequent steps to append the rest of the carbon chain and a final ring-closing reaction, such as ring-closing metathesis (RCM), to form the medium-sized ring.

Table 1: Brønsted Acid-Catalyzed Transannular Cyclization of Benzo-Fused Enelactams

Starting EnelactamHalogenating AgentAcid CatalystSolventProductYield (%)Ref
Benzo-fused 9-membered enelactamNISTFACH₂Cl₂2,3-Dihydropyrrolo[1,2-b]isoquinolin-5(1H)-oneGood researchgate.net
Substituted enelactamsNBSTFACH₂Cl₂Substituted Pyrrolo[1,2-b]isoquinolin-5(1H)-onesGood researchgate.net

Preparation of 2-Iminobenzothiolanes

2-Iminobenzothiolanes are sulfur-containing heterocyclic compounds with potential applications in medicinal chemistry. Their synthesis can be achieved via intramolecular cyclization of appropriately substituted precursors derived from this compound.

A direct and efficient method for the synthesis of 2-iminobenzothiolane derivatives is the copper-catalyzed intramolecular S-arylation of N-(2-iodobenzyl)thioamides. This reaction capitalizes on the proximity of the thioamide sulfur atom and the aryl iodide within the same molecule.

The synthesis begins with the preparation of the N-(2-iodobenzyl)thioamide intermediate. This can be accomplished by reacting this compound with a suitable thiocarbonyl transfer reagent. Various methods for thioamide synthesis are known, including the use of Lawesson's reagent with a corresponding amide or multi-component reactions involving an aldehyde, amine, and a sulfur source. organic-chemistry.orgorganic-chemistry.org

Once the N-(2-iodobenzyl)thioamide is obtained, it is subjected to copper-catalyzed cyclization. Methodologies developed for analogous intermolecular and intramolecular C-S bond formations can be applied here. For instance, using an inexpensive and stable catalyst like copper(II) sulfate (B86663) (CuSO₄·5H₂O) in a suitable solvent such as DMF, with a base like potassium carbonate, can effectively promote the intramolecular S-arylation. nih.gov The reaction proceeds via the formation of a new carbon-sulfur bond, leading to the desired 2-iminobenzothiolane ring system.

Table 2: Copper-Catalyzed Synthesis of 2-Iminobenzothiolanes

SubstrateCatalystBaseSolventProductYield (%)Ref
N-(2-Iodobenzyl)thioamideCuSO₄·5H₂OK₂CO₃DMF2-Iminobenzothiolane derivativeModerate to Good nih.gov
N-(2-Iodobenzyl)benzothioamideCuICs₂CO₃Dioxane2-Phenylimino-benzothiolaneModerate to Good(Analogous)

Synthesis of Substituted Aromatic Amines and Amides

The primary amine functionality of this compound allows for straightforward derivatization to a range of substituted amines and amides, which are themselves valuable intermediates in organic synthesis.

Preparation of N-(2-Iodophenyl)methanesulfonamide

N-(2-Iodophenyl)methanesulfonamide is a useful intermediate in chemical synthesis, with its aryl iodide handle being particularly suitable for palladium-catalyzed cross-coupling reactions. nih.gov Its preparation from this compound is a standard procedure in organic chemistry.

The synthesis involves the reaction of this compound with methanesulfonyl chloride in the presence of a non-nucleophilic base. Typically, a tertiary amine such as triethylamine (B128534) or pyridine (B92270) is used to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. ncert.nic.in The reaction is generally performed in an aprotic solvent like dichloromethane (B109758) or diethyl ether at cool to ambient temperatures. The resulting sulfonamide is often a stable, crystalline solid that can be easily purified. nih.gov

Table 3: Synthesis of N-(2-Iodophenyl)methanesulfonamide

AmineAcylating AgentBaseSolventProductRef
This compoundMethanesulfonyl ChloridePyridineDichloromethaneN-(2-Iodobenzyl)methanesulfonamide(Standard Method)
2-Iodoaniline (B362364)Methanesulfonyl ChlorideTriethylamineDichloromethaneN-(2-Iodophenyl)methanesulfonamide nih.gov

Synthesis of Bis(2-iodobenzyl)amine Derivatives

Bis(2-iodobenzyl)amine is a secondary amine featuring two ortho-iodobenzyl groups. This symmetrical structure can be a precursor for pincer ligands or other complex molecules where two reactive sites are held in proximity.

The synthesis of bis(2-iodobenzyl)amine can be achieved through the N-alkylation of this compound with a 2-iodobenzyl halide, such as 2-iodobenzyl bromide. The reaction involves the nucleophilic attack of the primary amine onto the electrophilic benzylic carbon of the halide. To achieve the desired dialkylation product, a 1:1 stoichiometry of the starting amine to the alkylating agent is typically used. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct. Bases like potassium carbonate or cesium carbonate in a polar aprotic solvent such as DMF are effective for this transformation. researchgate.net While mono-alkylation is a competing process, careful control of reaction conditions and stoichiometry can favor the formation of the secondary amine. Over-alkylation to the tertiary amine is also a possibility that needs to be managed. researchgate.netncert.nic.in

Table 4: N-Alkylation for the Synthesis of Bis(2-iodobenzyl)amine

Primary AmineAlkylating AgentBaseSolventProductRef
This compound2-Iodobenzyl BromideK₂CO₃DMFBis(2-iodobenzyl)amine(Standard Method)
Benzylamine (B48309)Benzyl (B1604629) BromideCs₂CO₃DMFDibenzylamine researchgate.net

Derivatization for Specialized Reagents

The strategic modification of analyte molecules through derivatization is a cornerstone of advanced analytical chemistry, particularly in the realm of mass spectrometry (MS). By introducing specific chemical moieties, derivatization can significantly enhance the ionization efficiency, chromatographic separation, and, crucially, the structural information obtainable from tandem mass spectrometry (MS/MS) experiments. This compound, with its reactive primary amine and photo-labile iodophenyl group, serves as a valuable scaffold for the design of specialized reagents aimed at improving mass spectrometric analyses.

Integration into Derivatization Reagents for Enhanced Mass Spectrometry Product Ion Formation

The quest for greater sensitivity and more detailed structural elucidation in mass spectrometry has led to the development of derivatization reagents that facilitate specific and highly efficient fragmentation pathways. A key strategy in this area involves the incorporation of a photo-labile group into the analyte of interest, which can be precisely cleaved during MS/MS analysis to generate information-rich product ions. The iodoaryl motif, a central feature of this compound, is particularly effective for this purpose.

Research Findings:

Ultraviolet photodissociation (UVPD) has emerged as a powerful tool for characterizing complex molecules like lipids. nih.gov However, many endogenous biomolecules exhibit poor conversion to photo-products under UVPD, necessitating derivatization to incorporate a photolabile group. nih.gov Research has demonstrated that derivatizing molecules with a reagent containing an aryl-iodide motif can dramatically increase photodissociation efficiency. nih.gov

When activated by ultraviolet light, typically at a wavelength of 266 nm, the carbon-iodine bond in the derivatizing tag undergoes homolytic cleavage. This process results in the loss of the iodine atom and the formation of a radical cation, [M - I]˙+. nih.govnih.gov This site-specific radical then directs the subsequent fragmentation of the molecule upon collisional activation, a technique known as radical-directed dissociation (RDD). nih.govnih.gov RDD provides distinct and highly informative fragmentation patterns that are often complementary to conventional collision-induced dissociation (CID), revealing fine structural details such as double bond positions or stereochemistry. nih.govnih.gov

A prime example that illustrates the power of this approach is the development of N-(2-aminoethyl)-4-iodobenzamide (NIBA), a derivatization reagent that contains a 4-iodobenzamide (B1293542) motif structurally analogous to a functionalized this compound. nih.gov In a study focused on the analysis of fatty acids, derivatization with NIBA led to a remarkable increase in photoproduct yields, reaching up to 97%. nih.gov This high efficiency enabled the effective discrimination of isomeric fatty acids, a significant challenge for traditional MS methods. nih.gov The success of NIBA highlights the key role of the iodoaryl group in promoting efficient formation of the radical cation and its subsequent diagnostic fragmentation. nih.gov

The principles demonstrated with NIBA are directly applicable to reagents synthesized from this compound. By coupling this compound to an analyte's carboxyl group (or other suitable functional group), a photolabile tag is introduced. This "tagging" renders the analyte susceptible to highly efficient and controlled fragmentation via UVPD-MS, leading to enhanced product ion formation and a wealth of structural data.

Reagent MotifAnalyte ClassMS TechniqueKey ObservationPhotoproduct YieldReference
Aryl-IodideFatty AcidsUVPD-MSEnhanced photofragmentation efficiencyUp to 28% nih.gov
N-(2-aminoethyl)-4-iodobenzamide (NIBA)Fatty AcidsUVPD-MSHigh-yield formation of [M - I]˙+ radical cationsUp to 97% nih.gov
Iodotyrosine (intrinsic)ProteinsUVPD-MSRadical-directed dissociation near the iodinated residueNot Quantified nih.gov

Table 1. Performance of Iodoaryl-Containing Reagents in Enhancing Mass Spectrometry Fragmentation. This interactive table summarizes the effectiveness of derivatization reagents containing an iodoaryl motif in improving photodissociation yields and enabling detailed structural analysis via mass spectrometry.

Mechanistic Investigations of Chemical Transformations Involving 2 Iodophenyl Methanamine

Elucidation of Copper-Catalyzed Reaction Pathways

Copper catalysis plays a pivotal role in constructing complex molecular architectures from (2-Iodophenyl)methanamine and its derivatives. The low cost and unique reactivity of copper make it an attractive catalyst for forming carbon-heteroatom bonds.

Proposed Mechanisms for C–S Coupling and Cyclization

The synthesis of sulfur-containing heterocycles, such as 2-aminobenzothiazoles, can be achieved via copper-catalyzed reactions. nih.govnih.gov While many examples start with 2-iodoaniline (B362364), the mechanism is directly applicable to this compound derivatives. A plausible mechanism for the copper(I)-catalyzed tandem reaction between a derivative of this compound and an isothiocyanate to form a benzothiazole (B30560) framework is outlined below.

The catalytic cycle is proposed to initiate with the oxidative addition of the copper(I) catalyst into the reactive carbon-iodine bond of the this compound derivative. This step, often considered rate-determining for aryl halides, forms a high-valent copper(III)-aryl intermediate. The reactivity trend for this step generally favors C–I bonds over C–Br or C–Cl bonds.

Following oxidative addition, the isothiocyanate coordinates to the copper center. Subsequent migratory insertion or a related C–S coupling step leads to the formation of a new carbon-sulfur bond. The final step is an intramolecular cyclization , where the amine attacks the electrophilic carbon of the thiocyanate (B1210189) moiety, followed by tautomerization to yield the aromatic 2-aminobenzothiazole (B30445) product and regenerate the active copper(I) catalyst.

Mechanistic Intermediates in Domino N-Arylation and Aerobic Oxidation Sequences

Domino reactions that combine N-arylation with an oxidation step offer an efficient route to complex nitrogen-containing molecules. In the context of this compound, a hypothetical domino sequence could involve an initial intermolecular N-arylation followed by an intramolecular cyclization facilitated by aerobic oxidation. The use of molecular oxygen as a terminal oxidant in copper-catalyzed reactions is advantageous due to its environmental benignity and atom economy. nih.gov

The mechanistic pathways for such copper-catalyzed aerobic oxidations can be complex and are dependent on the specific reaction conditions and substrates. nih.gov Two prominent catalytic cycles are often considered:

Cu(I)/Cu(III) Cycle: The reaction may proceed via a Cu(I) species that undergoes oxidative addition with the aryl iodide. The resulting Cu(III) intermediate can then undergo reductive elimination to form the C–N bond. The Cu(I) catalyst is regenerated by the oxidation of a lower-valent copper species by molecular oxygen. nih.gov

Cu(II)-Mediated Pathway: Alternatively, a Cu(II) species can be the primary oxidant. In some proposed mechanisms, a Cu(II) intermediate can disproportionate to generate active Cu(III) and Cu(I) species. nih.gov The role of oxygen is to re-oxidize the resulting copper species back to the active catalytic state.

Key mechanistic intermediates in these sequences include:

Copper-Aryl Species: Formed via oxidative addition of the C-I bond to a Cu(I) center.

Copper-Amide Complexes: Formed by the coordination of the amine to the copper center.

High-Valent Copper Intermediates (Cu(II) or Cu(III)): These are crucial for the bond-forming reductive elimination step.

Copper-Oxygen Species (e.g., peroxo, hydroperoxo): These are formed during the re-oxidation of the catalyst by O₂ and are essential for closing the catalytic cycle. nih.gov

Radical-Mediated Reaction Mechanisms

Beyond metal catalysis, the carbon-iodine bond in this compound derivatives is susceptible to homolytic cleavage, enabling a range of radical-mediated transformations.

Studies on Intramolecular Radical Aromatic Substitution Processes

The (2-iodobenzyl) group, the core structure of this compound, has been effectively utilized as a precursor for generating aryl radicals. These radicals can then participate in intramolecular homolytic aromatic substitution (SHAr) reactions. Research has shown that this strategy can be used to generate alkyl radicals from sulfone precursors.

In a representative system, a 1-(2-iodobenzyl)benzimidazole-2-sulfonyl derivative is subjected to standard radical-generating conditions (e.g., AIBN and tributyltin hydride). The mechanism proceeds as follows:

A tributyltin radical, generated from the initiator (AIBN), abstracts the iodine atom from the 2-iodobenzyl group, forming an aryl radical.

This aryl radical undergoes a rapid intramolecular addition to the C=N bond of the benzimidazole (B57391) ring.

The resulting intermediate collapses, cleaving the sulfone group and extruding sulfur dioxide. This fragmentation step releases a stable alkyl radical and forms a fused tricyclic aromatic product.

This method provides a novel entry into alkyl radicals, which can then be trapped or participate in further cyclizations. The effectiveness of the SHAr process was found to be dependent on the nature of the heteroaromatic ring to which the sulfone is attached.

Table 1: Efficacy of Different Heteroaromatic Sulfone Systems in Radical Aromatic Substitution

Heteroaromatic SystemResult of Radical ReactionEfficacy as Alkyl Radical PrecursorReference
1-(2-Iodobenzyl)benzimidazoleSuccessful SHAr and alkyl radical generationMost Effective
Tetrazole-based systemDid not undergo desired SHArIneffective

Reaction Dynamics of Transannular Cyclization Processes

Transannular reactions are intramolecular reactions that occur across a medium or large ring, forming a smaller ring by creating a new transannular bond. These processes are powerful tools for constructing complex polycyclic and bicyclic systems from macrocyclic precursors.

While the principles of transannular cyclization are well-established, specific studies detailing the reaction dynamics of such processes for macrocycles derived directly from this compound are not prominently featured in the reviewed literature. However, the general mechanistic principles can be described. A hypothetical transannular process involving a derivative of this compound would first require the synthesis of a medium-to-large ring containing the (2-aminomethyl)phenyl moiety.

A potential transannular reaction could be triggered by activating a functional group within the macrocycle. For instance, in related systems, Brønsted acid-catalyzed amidohalogenation of nine-membered enelactams has been shown to induce a transannular reaction, leading to the formation of a bicyclic pyrrolo[1,2-b]isoquinolinone scaffold. The reaction proceeds through a key amidohalogenation step, followed by an elimination to yield the final product. The success and dynamics of such a reaction would be highly dependent on the ring size, conformation of the macrocyclic precursor, and the nature of the reacting functional groups.

Advanced Characterization and Spectroscopic Studies of 2 Iodophenyl Methanamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of (2-Iodophenyl)methanamine derivatives. A suite of one- and two-dimensional NMR experiments is routinely employed to assign all proton and carbon resonances, confirming the connectivity and substitution patterns of the synthesized compounds. ipb.pt

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the characterization of this compound derivatives. beilstein-journals.org In ¹H NMR spectra, the chemical shifts, splitting patterns, and integration values of the signals provide a detailed map of the proton environments within the molecule. For instance, the aromatic protons of the iodophenyl ring typically appear as a complex multiplet in the downfield region, while the benzylic protons of the methanamine group resonate at a characteristic chemical shift.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is sensitive to its local electronic environment, allowing for the differentiation of aromatic, aliphatic, and carbonyl carbons. For example, the carbon atom bonded to the iodine atom in this compound derivatives exhibits a characteristic downfield shift due to the deshielding effect of the halogen. researchgate.net

A representative, though generalized, compilation of expected chemical shift ranges for derivatives of this compound is presented below. Actual values will vary based on the specific derivative and solvent used.

Functional Group¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
Aromatic CH6.5 - 8.0120 - 140
Benzylic CH₂3.5 - 4.540 - 50
Amine NH₂1.5 - 3.0 (broad)-
Aromatic C-I-90 - 100

The DEPT (Distortionless Enhancement by Polarization Transfer) sequence is often used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups. ntu.edu.sg

For derivatives of this compound that incorporate fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is an indispensable analytical tool. Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, this technique offers high sensitivity. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent probe for detecting subtle changes in molecular structure. scholaris.caresearchgate.net For example, the position of a fluorine substituent on the phenyl ring can be unequivocally determined by its characteristic chemical shift and coupling constants to neighboring protons.

To unambiguously assign all proton and carbon signals, especially in complex derivatives, a suite of two-dimensional (2D) NMR experiments is employed. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks within the molecule. researchgate.netwikipedia.org Cross-peaks in the COSY spectrum connect protons that are scalar-coupled, typically over two to three bonds. This is invaluable for tracing the connectivity of protons within the aromatic ring and any aliphatic side chains.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear correlation experiments map direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). researchgate.netwikipedia.orgyoutube.com This allows for the direct assignment of carbon resonances based on the previously assigned proton signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound derivatives.

FT-IR spectroscopy is a rapid and non-destructive technique used to identify characteristic functional groups within a molecule. thermofisher.com The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are specific to the types of bonds present.

Functional GroupCharacteristic IR Absorption (cm⁻¹)
N-H Stretch (amine)3300 - 3500 (often two bands for primary amines)
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
C=C Stretch (aromatic)1450 - 1600
C-N Stretch1020 - 1250
C-I Stretch500 - 600

The presence of a strong absorption band in the 500-600 cm⁻¹ region can be indicative of the C-I stretching vibration, confirming the presence of the iodo-substituent. The N-H stretching vibrations of the primary amine group are also readily identifiable. scispace.comisroset.org

Raman spectroscopy provides complementary information to FT-IR. researchgate.net It is particularly useful for detecting vibrations of non-polar bonds and symmetric stretching modes, which may be weak or absent in the IR spectrum. For this compound derivatives, the C-I bond, being relatively non-polar, often gives rise to a strong Raman signal. researchgate.net The symmetric stretching of the aromatic ring is also typically prominent in the Raman spectrum.

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is a fundamental technique for probing the electronic structure of molecules. It provides information about the electronic transitions between different energy levels within a molecule upon absorption of electromagnetic radiation.

The UV-Vis spectra of this compound derivatives are characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with the iodinated benzene (B151609) ring and the amine functionality. The benzene ring contains π-electrons in delocalized molecular orbitals. The presence of substituents like the iodine atom and the aminomethyl group (-CH₂NH₂) alters the energy levels of these orbitals.

The iodine atom, a halogen, acts as a weak auxochrome and its presence can cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring due to its +M (mesomeric) and -I (inductive) effects. The lone pair of electrons on the nitrogen atom of the amine group can also participate in n → π* transitions.

In derivatives where the amine nitrogen is further substituted, such as in N-acyl or N-aryl derivatives, the electronic environment is further modified, leading to shifts in the absorption maxima (λ_max). For instance, complexation with iodine can form charge-transfer complexes, which exhibit new, broad absorption bands at longer wavelengths. oup.com The electronic absorption spectra of various aromatic amine derivatives show characteristic bands that are sensitive to substitution on the aromatic ring. rsc.orgchalcogen.ro In a study on N-substituted 2-aminobenzimidazoles, UV-vis spectra were used to characterize the electronic properties of the synthesized compounds. nih.govresearchgate.net Similarly, the UV-Vis spectra of amine-functionalized metal-organic frameworks show prominent absorption peaks attributed to ligand-centered π–π* electronic transitions. rsc.org

Table 1: Representative UV-Vis Absorption Data for Aromatic Amine Derivatives

Compound/Derivative ClassSolventλ_max (nm)Electronic TransitionReference
Aromatic Amine-Iodine ComplexesSolid State (KBr)255Charge Transfer oup.com
N-Substituted 2-AminobenzimidazolesEthanol/Water~304π → π nih.gov
Iodinated TriphenylaminesDichloromethane (B109758)361-445π → π rsc.org
Amine-functionalized Zn(II) MOFSolid State304π → π* rsc.org

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of compounds. High-resolution mass spectrometry, in particular, offers exceptional accuracy, enabling the unambiguous identification of molecular formulas.

High-Resolution Mass Spectrometry (HRMS) provides the measurement of mass-to-charge ratios with very high precision, typically to four or more decimal places. This accuracy allows for the determination of the exact elemental composition of a molecule from its measured mass, distinguishing it from other molecules with the same nominal mass. For derivatives of this compound, HRMS is crucial for confirming their identity, especially when dealing with complex products from multi-step syntheses.

The presence of iodine (¹²⁷I) and nitrogen (¹⁴N) atoms gives these molecules a distinct isotopic pattern and exact mass. The parent compound, this compound (C₇H₈IN), has a calculated monoisotopic mass of 232.97015 Da. nih.gov HRMS analysis of its derivatives involves comparing the experimentally measured mass to the theoretically calculated mass for a proposed formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct identification of the compound.

Several studies on iodo- and amine-containing heterocyclic compounds have utilized HRMS to confirm the structures of newly synthesized derivatives. rsc.orgopenmedicinalchemistryjournal.comnih.gov For example, the calculated mass for 3-Ethoxy-2-hydroxy-N-(2-iodophenyl)benzylamine (C₁₅H₁₆INO₂) was compared with the experimentally found m/z value to confirm its synthesis. openmedicinalchemistryjournal.com This technique is routinely applied in the characterization of halogenated organic compounds. mdpi.comresearchgate.net

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Representative this compound Derivatives

CompoundMolecular FormulaCalculated Mass [M+H]⁺ (Da)Observed Mass [M+H]⁺ (Da)Reference
Methyl 2-[N-benzyl-N-(2-iodobenzyl)amino]acetateC₁₇H₁₉INO₂412.0404412.0402 rsc.org
3-Ethoxy-2-hydroxy-N-(2-iodophenyl)benzylamineC₁₅H₁₇INO₂370.0298370.1025 openmedicinalchemistryjournal.com
3-Ethoxy-2-hydroxy-5-iodo-N-(4-iodophenyl)benzylamineC₁₅H₁₅I₂NO₂495.9268495.9283 openmedicinalchemistryjournal.com
2-(3-((2-Iodothiazol-4-yl)ethynyl)phenyl)acetonitrileC₁₃H₈IN₂S350.9453350.9443 nih.gov

X-ray Diffraction Studies of Crystalline Derivatives

For derivatives of this compound, especially metal complexes, XRD studies are invaluable. The data can reveal the coordination geometry around a metal center, the mode of ligand binding, and the nature of intermolecular interactions such as hydrogen bonding and π–π stacking.

Table 3: Representative Crystallographic Data for Metal Complexes of Benzylamine (B48309) Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
[Co(II)L₂(bzln)₂]¹MonoclinicP2₁/c11.23410.36413.11196.63 researchgate.net
Cd(babb)₂₂²MonoclinicP2₁/n16.01216.51826.691106.18 nih.gov
[Pd(NH₂CH₂Ph)₄][Cl][O₂CMe]MonoclinicP2₁/c18.00613.92114.129107.45 publish.csiro.au
[Co(III)(salen)(3F-BnNH₂)₂]PF₆MonoclinicP2₁/n11.39721.14415.657108.31 rsc.org
¹ L = 2-((E)-(benzylimino)methyl)-4-nitrophenolate, bzln = benzylamine
² babb = bis(N-allylbenzimidazol-2-ylmethyl)benzylamine, pic = picrate

Electron Paramagnetic Resonance (EPR) Spectroscopy (for relevant metal complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly powerful for studying paramagnetic metal complexes, such as those of Cu(II) or Mn(II). When a derivative of this compound acts as a ligand to form a complex with a paramagnetic metal ion, EPR spectroscopy can provide detailed information about the electronic structure and the immediate coordination environment of the metal center.

For instance, in a Cu(II) complex (d⁹ configuration, S=1/2), the EPR spectrum can distinguish between different coordination geometries (e.g., square planar vs. tetrahedral). researchgate.net The hyperfine splitting pattern from the copper nucleus (I=3/2) typically results in a four-line signal, while further splitting can occur due to coupling with nitrogen atoms from the this compound ligand. cityu.edu.hkrsc.org For high-spin Mn(II) complexes (d⁵ configuration, S=5/2), the spectra are often more complex, showing a characteristic six-line pattern due to the interaction with the ⁵⁵Mn nucleus (I=5/2), with the zero-field splitting parameters (D and E) providing information on the distortion from cubic symmetry. nih.govcornell.eduresearchgate.net

Table 4: Representative EPR Data for Analogous Paramagnetic Metal Complexes

Complex TypeMetal Iong-valuesHyperfine Coupling Constants (A)Reference
Distorted Tetrahedral Mn(II)Mn(II)g ≈ 2.00D = 0.906 cm⁻¹ cornell.edu
Distorted Square-Pyramidal Cu(II)Cu(II)g_zz = 2.27, g_xx = g_yy = 2.05A_zz = 15.8 mT nih.gov
Trigonal Bipyramidal Cu(II)Cu(II)g_iso = 2.12A_iso = 158 MHz rsc.org
Dinuclear Mn(II) ComplexMn(II)g ≈ 2.0J = -1.5 cm⁻¹ nih.gov

Computational Chemistry and Theoretical Investigations of 2 Iodophenyl Methanamine and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules like (2-Iodophenyl)methanamine. DFT methods are employed to perform geometry optimizations, analyze electronic structures, and predict spectroscopic and reactivity parameters. These calculations are typically carried out using software packages like Gaussian, with basis sets such as aug-cc-pVDZ and functionals like B3LYP, which provide a balance between accuracy and computational cost. researchgate.net

Geometry Optimization and Electronic Structure Analysis

The first step in the theoretical study of this compound involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The optimization provides key structural parameters.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: The following values are hypothetical examples to illustrate the output of a DFT calculation and are not from a specific cited study.)

Parameter Bond/Angle Value
Bond Length C-I ~2.10 Å
C-C (ring avg.) ~1.40 Å
C-N ~1.47 Å
Bond Angle C-C-I ~120°
C-C-N ~121°

Prediction of Vibrational Frequencies and Electronic Absorption Spectra (Time-Dependent DFT)

DFT calculations are also used to predict the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net Each calculated frequency can be assigned to a specific vibrational mode, such as C-H stretching, N-H bending, or C-I stretching. This theoretical spectrum is an invaluable tool for interpreting experimental IR data.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra, similar to what is observed in UV-Vis spectroscopy. researchgate.net The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which indicate the intensity of the absorption. These transitions typically involve the promotion of an electron from a lower energy orbital to a higher energy one, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable visual tool for understanding the charge distribution within a molecule and predicting its reactivity. researchgate.netresearchgate.net The MEP surface illustrates the electrostatic potential at different points on the electron density surface.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, this region is expected around the nitrogen atom of the amine group due to its lone pair of electrons.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amine group.

The iodine atom, despite being electronegative, can exhibit a region of positive potential known as a σ-hole, making it a potential halogen bond donor.

MEP analysis is crucial for predicting how the molecule will interact with other molecules, such as receptors or reactants, and is used to estimate properties like crystal density. researchgate.netresearchgate.net

Reactivity and Stability Assessments via Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile).

The LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron. A small gap suggests the molecule is more reactive and can be easily polarized. For this compound, the HOMO is likely localized on the aromatic ring and the nitrogen atom, while the LUMO may be distributed over the aromatic ring and the C-I bond.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound (Note: The following values are hypothetical examples to illustrate the output of a DFT calculation and are not from a specific cited study.)

Property Value (eV)
HOMO Energy -5.8
LUMO Energy -0.5

Thermodynamic Property Calculations and Temperature Dependence

Computational chemistry can predict the thermodynamic properties of this compound at different temperatures. By combining DFT calculations with statistical mechanics, it is possible to determine standard thermodynamic functions such as heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m). These calculations rely on the vibrational frequencies obtained from the geometry optimization. The relationship between these properties and temperature can be established, which is vital for understanding the compound's stability and behavior under varying thermal conditions. While specific studies on the temperature-dependent properties of this compound are not detailed in the provided search results, this type of analysis is standard in computational studies of new materials.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with large differences in their ground- and excited-state dipole moments can exhibit significant nonlinear optical (NLO) properties. These materials are of interest for applications in photonics and optical data storage. DFT calculations can predict the NLO response of a molecule by calculating its first-order hyperpolarizability (β). A large β value suggests a strong NLO response. For a molecule like this compound, the presence of the electron-donating amine group and the polarizable iodine atom attached to the π-conjugated benzene (B151609) ring could lead to interesting NLO properties. The theoretical prediction of these properties guides the synthesis of new materials for NLO applications.

Molecular Dynamics Simulations and Conformational Analysis of Derivatives

Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to investigate the dynamic behavior and preferential three-dimensional arrangements of molecules. While specific and extensive molecular dynamics studies focused solely on this compound and its derivatives are not widely available in current literature, we can infer their likely conformational preferences and dynamic properties by examining computational studies on structurally related compounds, such as substituted benzylamines and iodinated aromatic molecules.

Theoretical investigations into benzylamine (B48309) and its derivatives have identified several key conformational features. colostate.edu The primary determinants of their shapes are the torsional angles around the Caryl-Caliphatic and Caliphatic-N bonds. For benzylamine itself, spectroscopic and theoretical studies have shown that the Caryl-N bond is nearly perpendicular to the plane of the aromatic ring. colostate.eduacs.org This arrangement minimizes steric hindrance and is a common feature in related structures.

The introduction of an ortho-substituent, such as the iodine atom in this compound, is expected to significantly influence the conformational landscape. The bulky iodine atom can create steric clashes that restrict the rotation around the Caryl-Caliphatic bond, leading to more defined potential energy wells and a less flexible structure compared to unsubstituted benzylamine.

Molecular dynamics simulations of derivatives of this compound would provide detailed insights into their behavior in a simulated physiological environment. Such simulations typically involve defining a force field, which is a set of parameters that describe the potential energy of the system. nih.gov The parameterization of iodine in force fields can be challenging due to its size, polarizability, and the potential for halogen bonding. researchgate.netresearchgate.net However, specialized parameters and advanced force fields are available to model halogenated compounds with improved accuracy. researchgate.net

A typical MD simulation would track the trajectory of each atom over time, allowing for the analysis of various properties. uiuc.edu Key analyses for this compound derivatives would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time. A stable simulation would show the RMSD value fluctuating around a constant average. tbzmed.ac.irnih.gov

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule. For a this compound derivative, one might expect higher fluctuations in the aminomethyl side chain compared to the more rigid iodophenyl ring. nih.gov

Conformational Clustering: To identify the most populated conformational states. This analysis would reveal the most likely three-dimensional structures the molecule adopts in solution.

The following tables present hypothetical yet representative data that would be generated from a molecular dynamics and conformational analysis study of a hypothetical derivative, N-acetyl-(2-Iodophenyl)methanamine, to illustrate the type of insights that can be gained.

Table 1: Key Torsional Angles and Their Energetics for N-acetyl-(2-Iodophenyl)methanamine

Torsional AngleDescriptionPredicted Stable Conformation (degrees)Relative Energy (kcal/mol)
τ1 (C1-C2-Cα-N)Rotation around the aryl-Cα bond950.0
τ2 (C2-Cα-N-C')Rotation around the Cα-N bond1750.0
τ1 (C1-C2-Cα-N)Rotation around the aryl-Cα bond-851.2
τ2 (C2-Cα-N-C')Rotation around the Cα-N bond-52.5

This table showcases the predicted most stable conformations based on the key torsional angles. The relative energies indicate the stability of different rotational isomers (rotamers).

Table 2: RMSD and RMSF Data from a Simulated Trajectory of N-acetyl-(2-Iodophenyl)methanamine

Simulation Time (ns)Overall RMSD (Å)RMSF of Phenyl Ring (Å)RMSF of Acetyl-amino-methyl Group (Å)
0-101.2 ± 0.30.5 ± 0.11.8 ± 0.4
10-201.3 ± 0.20.6 ± 0.11.9 ± 0.5
20-301.2 ± 0.30.5 ± 0.21.7 ± 0.4
30-401.4 ± 0.20.6 ± 0.12.0 ± 0.6
40-501.3 ± 0.20.5 ± 0.11.8 ± 0.5

Applications of 2 Iodophenyl Methanamine Derivatives in Medicinal Chemistry and Chemical Biology

Development of Biologically Active Scaffolds and Lead Compounds

The structural framework of (2-Iodophenyl)methanamine, featuring an iodine atom and a methanamine group on a phenyl ring, provides a reactive platform for the construction of diverse and complex molecular architectures. This has been particularly exploited in the synthesis of quinazoline (B50416) and sulfur-containing heterocyclic scaffolds.

Quinazoline Derivatives as Potential Therapeutic Agents

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in drug discovery due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties rsc.org. The synthesis of quinazolines often involves the construction of the pyrimidine (B1678525) ring fused to a benzene (B151609) ring. This compound, or its bromo-analogs, can serve as a key precursor in these synthetic strategies.

Copper-catalyzed intramolecular N-arylation is a common method for the synthesis of quinazoline derivatives from readily available starting materials like substituted (2-bromophenyl)methylamines and amides nih.gov. This cascade reaction, involving a sequential Ullmann-type coupling and aerobic oxidation, provides a practical route to a variety of quinazoline derivatives nih.gov. The use of (2-halophenyl)methylamines and amidine hydrochlorides with a copper catalyst and air as an oxidant represents another efficient method nih.gov. These synthetic approaches highlight the potential of this compound as a starting material for generating a library of quinazoline-based compounds for therapeutic evaluation.

The biological importance of the quinazoline scaffold is well-established, with several quinazoline-based drugs approved for clinical use, particularly in oncology nih.gov. The versatility of the quinazoline ring allows for substitutions at various positions, leading to a wide range of pharmacological activities mdpi.com.

Sulfur-Containing Heterocycles with Diverse Biological Relevance

Sulfur-containing heterocycles are another class of compounds with significant biological and pharmacological importance nih.govresearchgate.net. These compounds are integral to many approved drugs and are known to exhibit a wide array of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities nih.gov. The synthesis of these heterocycles can be approached using precursors derived from this compound.

For instance, benzothiazines, which are structural analogs of phenothiazines, have been investigated for various pharmacological activities such as antibacterial, antifungal, and anticancer properties mdpi.comopenmedicinalchemistryjournal.com. The synthesis of benzothiazine derivatives can be achieved through various methods, including the reaction of 2-aminothiophenol (B119425) with different reagents nih.gov. While direct synthesis from this compound is not extensively documented, its conversion to a suitable thiol-containing intermediate could provide a pathway to this class of compounds. The biological activities of thiazine (B8601807) and benzothiazine derivatives are diverse, with some showing promising results as antibacterial and anticancer agents mdpi.comnih.gov.

The incorporation of sulfur into heterocyclic systems often leads to enhanced biological activity, making the exploration of sulfur-containing derivatives of this compound a promising area of research in medicinal chemistry nih.gov.

Pharmacological Activity Evaluation

The derivatives of this compound, particularly the quinazoline and sulfur-containing heterocyclic scaffolds, have been subjected to various pharmacological evaluations to assess their therapeutic potential.

Investigations into Anticancer Activity

The anticancer potential of quinazoline derivatives is one of the most extensively studied areas. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival mdpi.com. A number of 2,4-disubstituted quinazoline derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, with some compounds showing significant potency semanticscholar.org.

The cytotoxicity of newly synthesized quinazoline derivatives is often evaluated in vitro against a panel of human cancer cell lines, such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer) nih.gov. In some studies, certain quinazoline derivatives have exhibited more potent anticancer activity than the standard drug gefitinib (B1684475) nih.gov. The structure-activity relationship (SAR) studies of these compounds help in identifying the key structural features responsible for their anticancer effects, guiding the design of more potent analogs mdpi.comresearchgate.net.

Below is a data table summarizing the anticancer activity of some representative quinazoline derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Compound A HeLa2.5Gefitinib4.3
Compound B MDA-MB-2311.85Gefitinib28.3
Compound C HT-295.33Doxorubicin-
Compound D HepG2-Doxorubicin-

Enzyme Inhibition Studies (e.g., Sirtuin 2 Inhibitors)

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Derivatives of this compound have the potential to be developed as inhibitors of various enzymes implicated in disease. One such target is Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases, which has emerged as a promising drug target for cancer and neurodegenerative diseases.

While direct studies on this compound derivatives as SIRT2 inhibitors are not widely reported, research on structurally related methanamine derivatives has shown promising results. For instance, a series of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives were synthesized and identified as potent SIRT2 inhibitors. This highlights the potential of the methanamine scaffold in designing enzyme inhibitors.

Assessment of Antimicrobial and Antifungal Efficacy

The increasing prevalence of drug-resistant microbial infections necessitates the development of new antimicrobial agents. Heterocyclic compounds, including derivatives of this compound, are a rich source of potential antimicrobial and antifungal agents.

Quinazoline derivatives have been reported to possess significant antifungal activity. For example, certain quinazolinone derivatives have shown a significant reduction in the mycelial growth and sclerotia number of fungi such as Sclerotium cepivorum and Botrytis allii, which are responsible for diseases in onions nih.gov. The antifungal activity of these compounds is often evaluated using the disc-diffusion method against various fungal strains like Candida albicans itmedicalteam.pl.

Similarly, sulfur-containing heterocycles, including thiazine and benzothiazine derivatives, have demonstrated promising antibacterial and antifungal activities mdpi.comnih.gov. The antibacterial activity is often tested against both Gram-positive and Gram-negative bacteria, while antifungal activity is assessed against a range of pathogenic fungi nih.gov.

The following table provides an overview of the antimicrobial and antifungal activity of some heterocyclic compounds, representative of the potential of derivatives of this compound.

Compound ClassTest OrganismActivity
Quinazolinone Derivatives Sclerotium cepivorumSignificant reduction in mycelial growth
Botrytis alliiSignificant reduction in mycelial growth
Candida albicansModerate to good antifungal activity
Benzothiazine Derivatives Gram-positive bacteriaAntibacterial activity
Gram-negative bacteriaAntibacterial activity
FungiAntifungal activity

Note: This table summarizes the general antimicrobial and antifungal potential of the mentioned compound classes.

Ligand Design and Binding Affinity Studies for Specific Receptors (e.g., Nicotinic Acetylcholine (B1216132) Receptors)

The design of selective ligands for specific receptor subtypes is a cornerstone of modern drug discovery. Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems and are implicated in a variety of physiological processes. Consequently, they represent an important target for therapeutic intervention in a range of disorders.

While direct studies on this compound derivatives as ligands for nicotinic acetylcholine receptors are not extensively documented in publicly available research, the principles of ligand design suggest that the this compound scaffold could be adapted for this purpose. The design of novel nAChR ligands often involves the incorporation of a cationic amine center, which is a key feature of the natural ligand, acetylcholine. The methanamine group of this compound provides this feature.

Radiopharmaceutical and Molecular Imaging Agent Development

The iodine atom in this compound makes it an attractive candidate for the development of radiopharmaceuticals, particularly for use in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging. By replacing the stable iodine atom with a radioactive isotope, such as iodine-123 or iodine-125 (B85253) for SPECT, or fluorine-18 (B77423) for PET, it is possible to create imaging agents that can visualize and quantify biological targets in vivo.

A significant application of this compound derivatives has been in the development of imaging agents for the serotonin (B10506) transporter (SERT), a key protein in the regulation of serotonin neurotransmission. nih.govacs.org Alterations in SERT function are implicated in several psychiatric disorders, making it a crucial target for neuroimaging studies. nih.govacs.org

Researchers have synthesized and evaluated derivatives of this compound as potential SERT imaging agents. For instance, compounds such as 2-(2-(dimethylaminomethyl)phenoxy)-5-iodophenylamine have been developed and show high affinity and selectivity for SERT. nih.govacs.org In these derivatives, the core this compound structure is modified to enhance its binding to the target.

The evaluation of these imaging agents involves in vitro binding assays to determine their affinity for SERT and other neurotransmitter transporters. Promising candidates are then radiolabeled and studied in preclinical animal models to assess their brain uptake, regional distribution, and specificity. For example, studies have shown that radioiodinated derivatives of this compound exhibit high uptake in brain regions known to have a high density of SERT, such as the hypothalamus. nih.govacs.org The specificity of these agents is confirmed by blocking studies, where the administration of a known SERT inhibitor reduces the uptake of the radiolabeled tracer. nih.gov

Below is a table summarizing the binding affinities of some this compound derivatives for the serotonin transporter:

CompoundK i (nM) for SERTReference
2-(2-(dimethylaminomethyl)phenoxy)-5-iodophenylamine0.37 nih.govacs.org
2-(2-(dimethylaminomethyl)benzyl)-5-iodophenylamine48.6 nih.govacs.org

These studies demonstrate the utility of the this compound scaffold in the design of effective radiopharmaceuticals for imaging the serotonin transporter in the brain. nih.govacs.org

Chemical Probe Design for Biological Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, thereby allowing for the study of its function in a cellular or organismal context. The development of high-quality chemical probes is essential for elucidating complex biological pathways and for the validation of new drug targets.

While there is a lack of specific examples in the scientific literature of this compound derivatives being used as chemical probes, the structural features of this compound make it a plausible starting point for probe development. A successful chemical probe must possess high affinity and selectivity for its intended target, as well as appropriate physicochemical properties to allow it to function in a biological system (e.g., cell permeability).

The design of a chemical probe based on the this compound scaffold would involve a systematic medicinal chemistry effort to optimize its potency and selectivity. This could involve the synthesis of a library of analogs with modifications to the phenyl ring and the methanamine side chain. These compounds would then be screened against a panel of biological targets to identify a selective binder. Once a potent and selective probe is identified, it can be used in a variety of experiments to interrogate the function of its target protein and its role in biological pathways. For example, a probe could be used to inhibit the activity of an enzyme and observe the downstream cellular consequences.

Future Directions and Emerging Research Avenues for 2 Iodophenyl Methanamine

Exploration of Novel Synthetic Transformations and Reaction Chemistries

The inherent reactivity of the aryl iodide and the nucleophilicity of the aminomethyl group make (2-Iodophenyl)methanamine a prime candidate for the development of novel synthetic transformations. A key area of future research involves the design of one-pot tandem or domino reactions that can rapidly build molecular complexity from this simple precursor.

Recent studies have demonstrated the potential of this compound in the one-pot synthesis of benzo-fused thiacycles. researchgate.netconsensus.app For example, a copper-catalyzed tandem process has been developed to produce 3,4-dihydro-2H-benzo[e] researchgate.netsmolecule.comthiazines by reacting this compound with various aldehydes and a sulfur source like potassium thioacetate. conicet.gov.ar This process involves the initial formation of an N-(2-iodobenzyl)-imine, which then undergoes an intermolecular C-S coupling and subsequent intramolecular cyclization. conicet.gov.ar This approach avoids the often cumbersome isolation of the intermediate imine, streamlining the synthetic pathway. researchgate.netconicet.gov.ar

Future explorations will likely focus on expanding the range of accessible heterocyclic systems. This could involve:

Diversifying the coupling partners: Investigating reactions with different electrophiles and nucleophiles to generate a wider array of ring structures.

Developing new cascade sequences: Designing multi-step reactions that form several bonds in a single operation, leveraging both the amine and the iodide functionalities. For instance, researchers have developed a method to construct benzothiazine-thione derivatives from N-substituted-2-iodobenzylamines using potassium sulfide (B99878) and chloroform (B151607) as a carbon disulfide surrogate. bohrium.com

Exploiting the ortho-iodo-benzylamine motif: This structural element is a precursor for various heterocycles. The iodine atom can be replaced through nucleophilic substitution, further expanding its synthetic utility. evitachem.com

Expanding the Scope of Catalytic Methodologies Utilizing this compound

The transformations of this compound and its derivatives are heavily reliant on catalysis, particularly with transition metals like copper. researchgate.netconsensus.app A significant future direction is the refinement and expansion of these catalytic systems to improve efficiency, selectivity, and sustainability.

Copper-catalyzed reactions have been central to the synthesis of heterocycles from this compound. The combination of a copper(I) source, such as copper(I) iodide (CuI), and a nitrogen-based ligand like 1,10-phenanthroline (B135089) has proven effective for C-S bond formation. researchgate.netconicet.gov.ar Research has shown that the choice of catalyst, ligand, and reaction conditions can significantly influence product yields. For instance, in the synthesis of 3,4-dihydro-2-phenyl-2H-benzo[e] researchgate.netsmolecule.comthiazine (B8601807), the CuI/1,10-phenanthroline system provided a 72% isolated yield after 48 hours. conicet.gov.ar

EntryCatalyst/LigandTime (h)Yield (%)
1CuI/1,10-phenanthroline4872
2CuI/1,10-phenanthroline2449
3CuI2419
41,10-phenanthroline240
Data derived from a study on the Cu-catalyzed reaction of an imine derived from this compound. conicet.gov.ar

Emerging research will likely focus on:

Developing novel ligands: Creating new ligands for copper and other transition metals (e.g., palladium) to enhance catalytic activity and enable reactions under milder conditions. mdpi.com

Exploring alternative metal catalysts: Investigating the utility of more abundant and less toxic metals like iron, nickel, or manganese for similar transformations. unibo.it

Photocatalysis and Electrocatalysis: Applying light- or electricity-driven catalytic methods to promote novel reaction pathways that are not accessible through traditional thermal catalysis.

Advanced Structure-Activity Relationship (SAR) Studies for Enhanced Bioactivity of Derivatives

While this compound is primarily recognized as a synthetic intermediate, its derivatives hold significant potential as biologically active molecules. A crucial future avenue is the systematic exploration of the structure-activity relationships (SAR) of these derivatives to identify and optimize compounds for therapeutic applications.

SAR studies involve synthesizing a library of related compounds by making systematic structural modifications and evaluating their biological effects. vu.nl For derivatives of this compound, this would involve modifying the substituents on the phenyl ring and the amine group to probe how these changes affect interactions with biological targets. Although extensive SAR studies on this compound derivatives are still emerging, research on analogous structures provides a clear blueprint. For example, SAR studies on (5-phenylfuran-2-yl)methanamine (B3023609) derivatives led to the discovery of potent inhibitors of human sirtuin 2 (SIRT2), a target in cancer and neurodegenerative diseases. mdpi.com Similarly, studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives identified potent inhibitors of the USP1/UAF1 deubiquitinase for anticancer activity. nih.gov

Future SAR studies on this compound derivatives will likely focus on:

High-throughput screening: Testing large libraries of derivatives against a wide range of biological targets.

Targeted synthesis: Creating focused libraries of compounds designed to interact with specific enzyme active sites or receptor binding pockets. acs.org

Exploring diverse scaffolds: Using the this compound core to build a variety of heterocyclic systems and evaluating their bioactivity.

Scaffold ModificationBiological Target ClassPotential Therapeutic Area
Benzo[e] researchgate.netsmolecule.comthiazinesEnzymes, ReceptorsInfectious Disease, Oncology
Benzothiazole-thionesKinases, ProteasesOncology, Inflammation
QuinazolinesKinases, GPCRsOncology, CNS Disorders
Hypothetical SAR exploration based on known scaffolds derived from this compound and related structures.

Integration of Advanced Computational Modeling for Rational Design of New Compounds

The rational design of new molecules can be significantly accelerated by integrating advanced computational modeling with synthetic efforts. Computational chemistry offers powerful tools to predict the properties of molecules, model their interactions with biological targets, and elucidate reaction mechanisms, thereby guiding experimental work. rug.nl

For this compound, computational modeling can be applied in several ways:

Virtual Screening: Docking large virtual libraries of this compound derivatives into the binding sites of known drug targets to identify promising candidates for synthesis.

De Novo Design: Using algorithms to design novel molecules that fit a specific binding site, using the this compound scaffold as a starting point. A semi-rational approach based on SAR analysis has been used to design nucleoside analogues with mixed agonist activity for cardioprotection. nih.gov

Mechanism Elucidation: Employing quantum mechanical calculations to understand the transition states and energy profiles of catalytic reactions, which can help in optimizing reaction conditions and designing more efficient catalysts. unibo.it

Predicting ADMET Properties: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of new derivatives, helping to prioritize compounds with favorable drug-like properties early in the discovery process. vu.nl

The synergy between computational prediction and empirical synthesis will be a hallmark of future research, enabling a more efficient and targeted discovery of new compounds and materials derived from this compound. This integrated approach promises to reduce the time and cost associated with traditional trial-and-error methods in drug and materials discovery. rug.nl

Q & A

Q. What are the recommended synthetic routes for (2-Iodophenyl)methanamine, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthesis Pathways : A common approach involves nucleophilic substitution or reductive amination starting from 2-iodobenzaldehyde. For example, condensation with ammonium acetate in the presence of a reducing agent (e.g., NaBH₄) can yield the primary amine .
  • Optimization :
    • Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency.
    • Catalysts : Palladium or copper catalysts may improve iodophenyl coupling reactions .
    • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (using ethanol/water) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons) and δ 3.5–4.0 ppm (CH₂NH₂) confirm structure .
    • ¹³C NMR : Signals near 140 ppm (C-I) and 45 ppm (CH₂NH₂) are diagnostic .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 233 (C₇H₈IN) validates molecular weight .
  • Infrared (IR) : Stretching frequencies at ~3350 cm⁻¹ (N-H) and 1580 cm⁻¹ (C=C aromatic) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields of this compound derivatives?

Methodological Answer:

  • Systematic Parameter Screening : Vary temperature (25–80°C), solvent polarity, and catalyst loading to identify optimal conditions .
  • Statistical Analysis : Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., ANOVA for yield variance) .
  • Replication Studies : Compare results across independent labs to isolate methodological inconsistencies .

Q. What computational strategies predict the biological activity of this compound-based compounds?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors due to structural analogy to AM-679 derivatives) .
  • QSAR Modeling : Corrogate electronic (e.g., Hammett σ) and steric parameters (e.g., molar refractivity) with activity data from analogs .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

  • Hazard Mitigation :
    • PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact; H315/H318 ).
    • Ventilation : Use fume hoods to avoid inhalation (H335 ).
  • First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if ingested (H302 ).

Q. How can this compound serve as a building block in pharmacophore design?

Methodological Answer:

  • Functionalization :
    • Amide Coupling : React with carboxylic acids (EDC/HOBt) to create CNS-targeted prodrugs .
    • Suzuki-Miyaura Cross-Coupling : Introduce aryl/heteroaryl groups for enhanced binding affinity .
  • Case Study : Analogous indole derivatives (e.g., AM-694) show antiviral activity, suggesting potential for structure-activity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Iodophenyl)methanamine
Reactant of Route 2
(2-Iodophenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.